
tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 2nd position, and a carbamic acid tert-butyl ester group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-nitropyridine, followed by the introduction of the carbamic acid tert-butyl ester group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and bases like sodium hydroxide for hydrolysis reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is being studied for its role in the inhibition of specific enzymes and receptors, which could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. These interactions can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The molecular pathways involved in these interactions are still under investigation, but they are believed to involve key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (6-bromo-2-nitropyridin-3-yl)carbamate include other pyridine derivatives with different substituents, such as:
- 2-Nitro-6-chloropyridine
- 3-Nitro-4-bromopyridine
- 2-Amino-6-bromopyridine
Uniqueness
What sets this compound apart from these similar compounds is the combination of the bromine, nitro, and carbamic acid tert-butyl ester groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in scientific research and industry.
Properties
CAS No. |
1211333-11-7 |
|---|---|
Molecular Formula |
C10H12BrN3O4 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-2-nitropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrN3O4/c1-10(2,3)18-9(15)12-6-4-5-7(11)13-8(6)14(16)17/h4-5H,1-3H3,(H,12,15) |
InChI Key |
LEDGEFAUSJYBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Bromoethyl)(2-chloroethyl)amino]-2,4-dinitrobenzamide](/img/structure/B8640095.png)
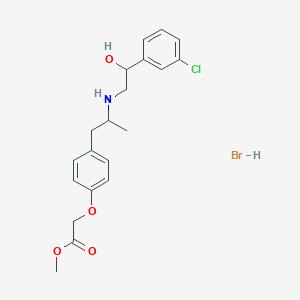
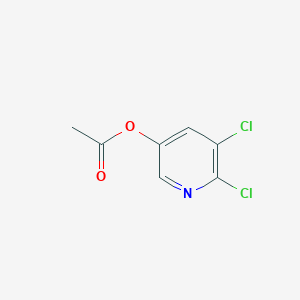
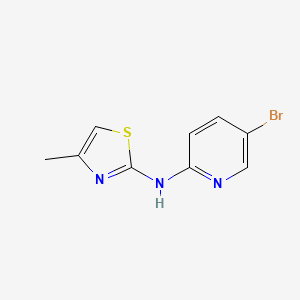
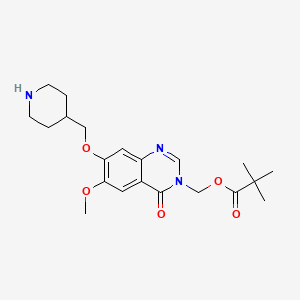
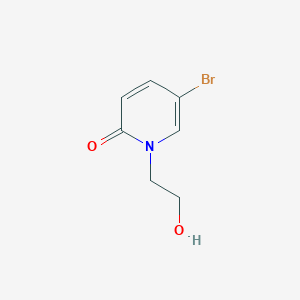

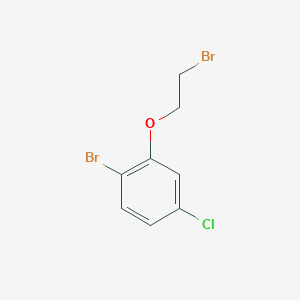
![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)
![N-[(2-Chlorophenyl)methyl]-2,2-dimethoxyacetamide](/img/structure/B8640183.png)
![2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8640192.png)
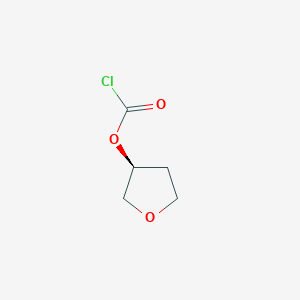
![8-Oxabicyclo[5.1.0]octan-2-one](/img/structure/B8640206.png)
![Methyl 3-[(4-ethylphenyl)methyl]-4-hydroxybenzoate](/img/structure/B8640214.png)
